Hydroxymethyl Group Enables Direct Conjugation: Documented Synthetic Utility vs. Unsubstituted Parent Scaffold
The hydroxymethyl group at the N3 position of CAS 24310-40-5 provides a primary alcohol handle enabling direct esterification, etherification, and oxidation reactions without additional synthetic manipulation. In contrast, the unsubstituted parent scaffold 1,2,3-benzotriazin-4(3H)-one (CAS 90-16-4) bears a hydrogen at N3, requiring deprotonation and alkylation steps to introduce similar functionality [1]. Patent literature covering benzotriazine-derived kinase inhibitors identifies the N3 substituent as essential for tuning pharmacokinetic properties and target selectivity [2].
| Evidence Dimension | Derivatization handle availability |
|---|---|
| Target Compound Data | Primary alcohol (-CH₂OH) at N3; 1 rotatable bond; H-bond donor count = 1 |
| Comparator Or Baseline | 1,2,3-Benzotriazin-4(3H)-one (CAS 90-16-4): N3-H (no alcohol handle); H-bond donor count = 1 (NH) |
| Quantified Difference | Presence vs. absence of -CH₂OH group; target compound has 1 rotatable bond vs. 0 for comparator |
| Conditions | Computed molecular descriptors; synthetic pathway analysis |
Why This Matters
Procurement of CAS 24310-40-5 enables one-step conjugation strategies (e.g., prodrug ester formation) that are inaccessible with the unsubstituted scaffold, reducing synthetic step count and associated costs.
- [1] PubChem. 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. CID 90461. View Source
- [2] TargeGen Inc. Heterocyclic compounds and methods of use. US Patent 8372971 B2. February 12, 2013. View Source
